molecular formula C7H4Cl4O2S B15275900 (2,3,6-Trichlorophenyl)methanesulfonyl chloride

(2,3,6-Trichlorophenyl)methanesulfonyl chloride

Cat. No.: B15275900
M. Wt: 294.0 g/mol
InChI Key: JNWMYHLWGBDTCH-UHFFFAOYSA-N
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Preparation Methods

The preparation of (2,3,6-Trichlorophenyl)methanesulfonyl chloride involves several synthetic routes. One common method is the reaction of 2,3,6-trichlorophenol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, and the product is purified through recrystallization or distillation.

Industrial production methods may involve the chlorination of methanesulfonic acid with thionyl chloride or phosgene . These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

(2,3,6-Trichlorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions are sulfonamides, sulfonates, and sulfene derivatives .

Mechanism of Action

The mechanism of action of (2,3,6-Trichlorophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles to form sulfonamides and sulfonates . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

(2,3,6-Trichlorophenyl)methanesulfonyl chloride can be compared with other sulfonyl chlorides, such as methanesulfonyl chloride and toluenesulfonyl chloride . While all these compounds are used to introduce sulfonyl groups into molecules, this compound is unique due to its trichlorophenyl group, which imparts different reactivity and properties.

Similar compounds include:

This uniqueness makes this compound valuable for specific applications where the trichlorophenyl group is advantageous.

Properties

Molecular Formula

C7H4Cl4O2S

Molecular Weight

294.0 g/mol

IUPAC Name

(2,3,6-trichlorophenyl)methanesulfonyl chloride

InChI

InChI=1S/C7H4Cl4O2S/c8-5-1-2-6(9)7(10)4(5)3-14(11,12)13/h1-2H,3H2

InChI Key

JNWMYHLWGBDTCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)CS(=O)(=O)Cl)Cl)Cl

Origin of Product

United States

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